molecular formula C20H32N6O2 B6445457 2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one CAS No. 2640964-61-8

2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B6445457
CAS No.: 2640964-61-8
M. Wt: 388.5 g/mol
InChI Key: HFGWEUFQAOBQJF-UHFFFAOYSA-N
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Description

2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C20H32N6O2 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.25867428 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N6O2/c1-17-15-18(24-11-13-28-14-12-24)22-20(21-17)26-9-7-23(8-10-26)16-19(27)25-5-3-2-4-6-25/h15H,2-14,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGWEUFQAOBQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CC(=O)N3CCCCC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide an in-depth examination of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound features multiple functional groups, including a piperazine and morpholine moiety, which are known to influence biological activity. The presence of a pyrimidine ring further enhances its interaction with various biological targets.

The biological activity of the compound is primarily attributed to its ability to interact with specific enzymes and receptors. The morpholine ring plays a crucial role in binding interactions, often facilitating hydrogen bonding with target proteins. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.

1. Enzyme Inhibition

Research has indicated that this compound may act as an inhibitor for certain kinases, similar to other compounds in its class. For instance, studies on related structures have shown that modifications in the piperazine or pyrimidine rings can significantly affect their inhibitory potency against kinases involved in cancer progression.

2. Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of specific signaling pathways associated with cell growth and survival.

3. Neuroprotective Effects

Preliminary studies suggest potential neuroprotective properties, particularly in models of ischemia. For example, related compounds have shown significant improvements in survival rates in animal models subjected to cerebral ischemia, indicating a possible protective effect on neuronal cells.

Case Study 1: Inhibition of Kinase Activity

A study focused on a structurally similar compound demonstrated that modifications to the piperazine moiety enhanced its selectivity for specific kinase isoforms. The compound was tested against several cancer cell lines, showing IC50 values in the nanomolar range, indicating potent inhibitory activity.

Case Study 2: Neuroprotection in Ischemic Models

In another study, derivatives were tested for their neuroprotective effects using a mouse model of acute cerebral ischemia. The results showed that treatment with these compounds significantly prolonged survival times and reduced mortality rates compared to control groups.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Pyrimidine Substituents : Alterations in substituents on the pyrimidine ring can enhance binding affinity to target proteins.
  • Piperazine Modifications : Changes in the piperazine ring can affect solubility and bioavailability.

Data Table: Biological Activity Overview

Activity TypeDescriptionReference Source
Enzyme InhibitionInhibits specific kinases involved in cancer
Anticancer ActivityCytotoxic effects on cancer cell lines
NeuroprotectionReduces mortality in ischemic models

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new chemical reactions and pathways. Key applications include:

  • Synthesis of Derivatives: The compound can be modified to create derivatives with enhanced properties or functionalities.
Reaction TypeDescription
Oxidation Can yield hydroxylated derivatives useful in various applications.
Reduction Modifies functional groups for specific reactivity.
Substitution Allows introduction of different functional groups, enhancing biological activity.

Biology

In biological research, this compound is investigated for its interactions with various biological targets:

  • Enzyme Inhibition: Studies show that it can inhibit specific enzymes, making it a candidate for therapeutic applications.
Biological TargetPotential Application
Kinases Targeting cancer pathways by inhibiting mutated forms of kinases like c-KIT.
Receptors Modulating receptor activity to influence cellular signaling pathways.

Medicine

The therapeutic potential of this compound is significant, particularly in drug development:

  • Anti-Cancer Properties: Research indicates that derivatives may inhibit cancer cell proliferation by targeting specific mutations in oncogenes such as c-KIT, which is implicated in gastrointestinal stromal tumors (GISTs) and other malignancies .
Disease TargetedMechanism
GIST Inhibition of c-KIT mutations, leading to reduced tumor growth.
Systemic Mastocytosis Potential treatment through targeted inhibition of mutated receptors.

Case Study 1: Inhibition of c-KIT Kinase

A study published in Nature demonstrated that compounds similar to 2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one effectively inhibited the activity of c-KIT kinase across various mutations. This inhibition led to significant reductions in tumor growth in preclinical models of GIST .

Case Study 2: Enzyme Interaction Studies

Research conducted at a leading pharmaceutical institute explored the interaction of this compound with several enzymes involved in metabolic pathways. The results indicated that it could serve as a potent inhibitor for certain enzymes, paving the way for developing new metabolic disorder treatments .

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

The synthesis of this compound requires careful selection of reagents and reaction conditions due to its multi-component structure (pyrimidine, piperazine, morpholine, and piperidine). A typical approach involves:

  • Stepwise coupling : Sequential formation of the pyrimidine core (via condensation reactions), followed by introduction of the morpholine and piperazine moieties. Ethanol or 1,4-dioxane under reflux are common solvents for such reactions .
  • Microwave-assisted synthesis : For time-sensitive steps, microwave irradiation (120°C, 250W) can enhance reaction efficiency, as demonstrated in analogous pyrimidine-piperazine hybrids .
  • Protection/deprotection strategies : Use of formaldehyde or morpholine derivatives to stabilize intermediates during heterocycle functionalization .

Q. How can reaction conditions be optimized for the pyrimidine-piperazine-morpholine core assembly?

Optimization focuses on:

  • Solvent selection : Ethanol or 1,4-dioxane improves solubility of intermediates, while reducing side reactions .
  • Catalyst use : Acidic or basic catalysts (e.g., NaOH in dichloromethane) facilitate nucleophilic substitutions at the pyrimidine C-2 and C-4 positions .
  • Temperature control : Reflux conditions (80–120°C) balance reaction rate and thermal stability of sensitive intermediates .

Q. What purification techniques are effective for isolating the target compound?

  • Recrystallization : Ethanol (95%) is preferred for isolating crystalline products, as shown in morpholine-pyrimidine derivatives .
  • Column chromatography : Silica gel with gradients of ethyl acetate/hexane removes unreacted starting materials and byproducts .
  • Crushed ice quenching : Post-reaction, pouring the mixture onto ice precipitates the product, simplifying filtration .

Q. What safety protocols are critical during handling?

  • Personal protective equipment (PPE) : Lab coats, gloves, and goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles or volatile intermediates .
  • Emergency procedures : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved bioactivity?

  • Substituent variation : Modify the pyrimidine C-4 methyl group or morpholine ring to assess impact on target binding. For example, replacing methyl with ethyl or aryl groups (e.g., 4-chlorophenyl) can alter lipophilicity and potency .
  • Linker optimization : Adjusting the piperazine-ethanone linker length (e.g., propyl vs. butyl) may enhance conformational flexibility for target engagement .
  • Bioisosteric replacements : Substitute morpholine with piperidine or thiomorpholine to evaluate pharmacokinetic improvements .

Q. What challenges arise in crystallographic characterization of this compound?

  • Crystal growth : Low solubility in common solvents may require vapor diffusion or slow evaporation techniques. SHELX software (SHELXL/SHELXD) is widely used for structure refinement, but twinning or weak diffraction (common with flexible piperazine rings) necessitates high-resolution data (≤1.0 Å) .
  • Hydrogen bonding analysis : The morpholine oxygen and pyrimidine nitrogen atoms often form key interactions in the crystal lattice, influencing packing stability .

Q. Which analytical methods are suitable for purity assessment and impurity profiling?

  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities, while mass spectrometry identifies structural analogs (e.g., dealkylated byproducts) .
  • NMR spectroscopy : ¹H/¹³C NMR detects residual solvents (e.g., ethanol) and quantifies diastereomeric impurities in asymmetric intermediates .
  • Elemental analysis : Validates stoichiometric purity (±0.4% for C, H, N) to confirm synthetic fidelity .

Q. How can biological activity be evaluated in multidrug resistance (MDR) models?

  • Intracellular accumulation assays : Use fluorescent probes (e.g., Rho123 or doxorubicin) in P-gp-overexpressing cell lines (e.g., Lucena 1). Flow cytometry quantifies compound-induced P-gp inhibition by measuring increased intracellular fluorescence .
  • MTT cytotoxicity assays : Compare IC₅₀ values in resistant vs. parental cell lines (e.g., K562) to assess selectivity .
  • Verapamil controls : Include this known P-gp inhibitor as a positive control to validate assay sensitivity .

Q. What comparative data exist for structurally similar kinase inhibitors?

  • PI3K inhibitors : Analogous thieno[3,2-d]pyrimidine derivatives (e.g., GDC-0941) show that morpholine and piperazine groups are critical for ATP-binding pocket interactions. Activity data (IC₅₀ < 10 nM) highlight the importance of substituent positioning .
  • P-gp modulators : Pyrimidine-piperazine hybrids with N-benzyl groups exhibit logP-dependent efflux inhibition, suggesting similar optimization strategies for the target compound .

Q. How can computational modeling predict metabolic stability?

  • CYP450 docking : Molecular docking (e.g., AutoDock Vina) identifies metabolic hotspots (e.g., morpholine or piperazine oxidation sites).
  • ADMET prediction tools : Software like SwissADME calculates bioavailability scores and flags potential hepatotoxicity risks based on structural fragments .

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